![molecular formula C14H21N3O B13220064 N-{4-[(4-aminopiperidin-1-yl)methyl]phenyl}acetamide](/img/structure/B13220064.png)
N-{4-[(4-aminopiperidin-1-yl)methyl]phenyl}acetamide
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Overview
Description
N-{4-[(4-aminopiperidin-1-yl)methyl]phenyl}acetamide is a chemical compound that features a piperidine ring attached to a phenyl group, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-aminopiperidin-1-yl)methyl]phenyl}acetamide typically involves the following steps:
Formation of the Intermediate: The synthesis begins with the reaction of 4-aminopiperidine with a suitable aldehyde or ketone to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Acetylation: The amine is then acetylated using acetic anhydride or acetyl chloride to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-aminopiperidin-1-yl)methyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and acetamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Corresponding N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amide or amine derivatives.
Scientific Research Applications
N-{4-[(4-aminopiperidin-1-yl)methyl]phenyl}acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(4-aminopiperidin-1-yl)methyl]phenyl}acetamide involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The phenyl and acetamide groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-aminophenyl)acetamide
- N-(4-methylpiperazin-1-yl)acetamide
- N-(4-piperidinyl)acetamide
Uniqueness
N-{4-[(4-aminopiperidin-1-yl)methyl]phenyl}acetamide is unique due to the presence of both the piperidine and phenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Biological Activity
N-{4-[(4-aminopiperidin-1-yl)methyl]phenyl}acetamide, often referred to as a phenylacetamide derivative, has garnered attention due to its diverse biological activities, particularly in the fields of analgesia and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine moiety, which is pivotal for its biological interactions. The basic structure can be represented as follows:
This structure contributes to its ability to interact with various biological targets, including receptors and enzymes.
Biological Activity Overview
1. Analgesic Properties:
this compound has been noted for its analgesic effects. It acts by modulating pain pathways, potentially through interactions with opioid receptors or other pain-related signaling mechanisms. Preliminary studies indicate that it might exhibit comparable efficacy to traditional analgesics while presenting a favorable side effect profile.
2. Anticancer Activity:
Recent research has highlighted the compound's potential as an anticancer agent. It has shown significant antiproliferative effects against various cancer cell lines, including:
Cell Line | IC50 (μM) |
---|---|
MCF-7 (Breast Cancer) | 0.63 |
H460 (Lung Cancer) | 0.93 |
HCC827 (Lung Cancer) | 0.75 |
These values suggest that the compound is approximately 10-fold more potent than some traditional chemotherapeutics . Mechanistic studies have indicated that it induces cell cycle arrest at the G0/G1 phase and promotes apoptosis through caspase activation, highlighting its potential as an effective cancer treatment modality .
Structure-Activity Relationships (SAR)
The efficacy of this compound can be attributed to specific structural features that influence its binding affinity and biological activity:
Key SAR Findings:
- Piperidine Substitution: The presence of the piperidine ring is crucial for maintaining biological activity; modifications to this moiety can significantly alter potency.
- Aromatic Interactions: The phenyl group enhances hydrophobic interactions with target proteins, increasing binding affinity.
- Amide Linkage: The acetamide group may contribute to the stability and solubility of the compound, facilitating better bioavailability.
Case Studies
Case Study 1: Anticancer Efficacy
In a study evaluating the compound's effects on lung cancer cell lines, it was observed that this compound not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways. The study utilized flow cytometry and Western blot analysis to confirm these findings, demonstrating increased levels of pro-apoptotic markers .
Case Study 2: Analgesic Activity
Another investigation focused on the analgesic properties of this compound in animal models of pain. Results indicated that administration led to significant reductions in pain scores compared to control groups treated with placebo or standard analgesics. This suggests a promising role for this compound in pain management therapies.
Properties
Molecular Formula |
C14H21N3O |
---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
N-[4-[(4-aminopiperidin-1-yl)methyl]phenyl]acetamide |
InChI |
InChI=1S/C14H21N3O/c1-11(18)16-14-4-2-12(3-5-14)10-17-8-6-13(15)7-9-17/h2-5,13H,6-10,15H2,1H3,(H,16,18) |
InChI Key |
AXRLGJOCQBMUAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CN2CCC(CC2)N |
Origin of Product |
United States |
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